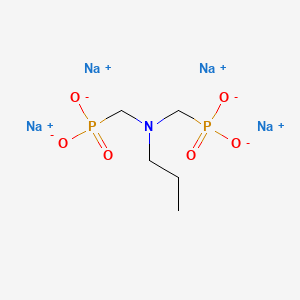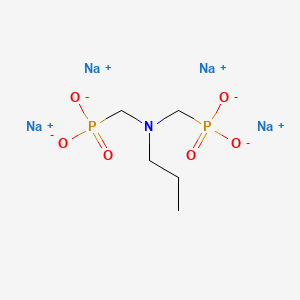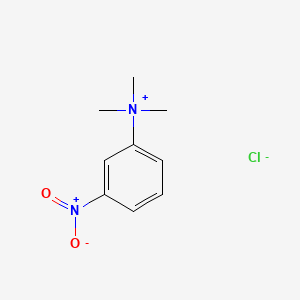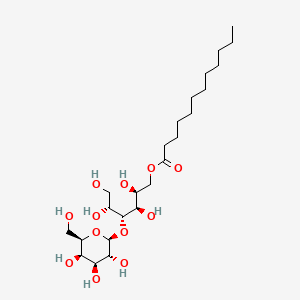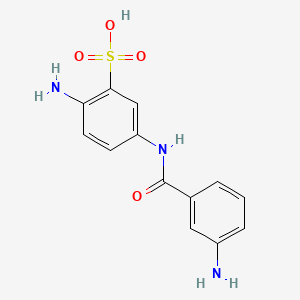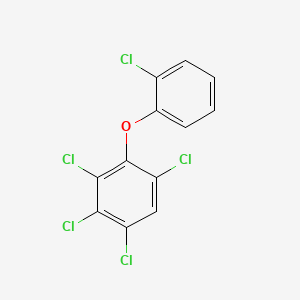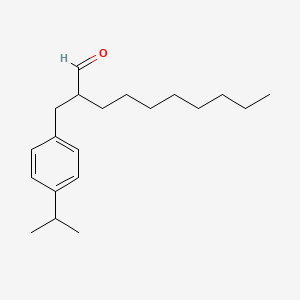
3-(p-Cumenyl)-2-octylpropionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Cumenyl)-2-octylpropionaldehyde: is an organic compound with the molecular formula C18H28O It is a derivative of propionaldehyde, featuring a cumenyl group (a benzene ring with an isopropyl group) and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Cumenyl)-2-octylpropionaldehyde typically involves the reaction of p-cumenylmagnesium bromide with 2-octylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete reaction of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(p-Cumenyl)-2-octylpropionaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is 3-(p-Cumenyl)-2-octylpropionic acid.
Reduction: The major product is 3-(p-Cumenyl)-2-octylpropanol.
Substitution: The products vary depending on the nucleophile used but can include amines, ethers, or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(p-Cumenyl)-2-octylpropionaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar aldehydes.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural properties make it suitable for use in various formulations and products.
Wirkmechanismus
The mechanism of action of 3-(p-Cumenyl)-2-octylpropionaldehyde involves its interaction with cellular components, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
3-(p-Cumenyl)propionaldehyde: A simpler analog with a shorter alkyl chain.
2-Octylpropionaldehyde: Lacks the cumenyl group but has a similar octyl chain.
p-Cumenylacetaldehyde: Features a cumenyl group but with an acetaldehyde moiety instead of propionaldehyde.
Uniqueness: 3-(p-Cumenyl)-2-octylpropionaldehyde is unique due to the presence of both a cumenyl group and a long octyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and aromatic characteristics.
Eigenschaften
CAS-Nummer |
94135-57-6 |
|---|---|
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2-[(4-propan-2-ylphenyl)methyl]decanal |
InChI |
InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-19(16-21)15-18-11-13-20(14-12-18)17(2)3/h11-14,16-17,19H,4-10,15H2,1-3H3 |
InChI-Schlüssel |
OITFAOHCTDPSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC1=CC=C(C=C1)C(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


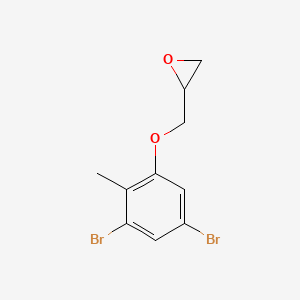

![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
